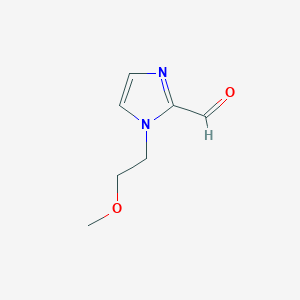

1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde

説明

The compound “1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde” is an imidazole derivative. Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It’s a key component of many important biological molecules, including histidine and histamine .

Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring with a methoxyethyl group at the 1-position and a formyl (aldehyde) group at the 2-position .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .科学的研究の応用

Synthesis of Imidazole Derivatives : A significant application involves the synthesis of various imidazole derivatives. For instance, a practical method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes via copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been developed. This process is notable for its functionality compatibility, use of inexpensive catalysts, high atom economy, and mild conditions (Li et al., 2015).

Building Blocks for Alkaloid Synthesis : Imidazole-2-carbaldehyde derivatives serve as crucial building blocks in synthesizing various 2-aminoimidazole alkaloids, such as oroidin, hymenidin, and ageladine A. This demonstrates their importance in the field of medicinal chemistry (Ando & Terashima, 2010).

Synthesis and Structural Studies of Imines and Bisimines : Imidazole-4-carbaldehydes are used in synthesizing new chiral and achiral imines and bisimines. These compounds have been studied for their structural properties and potential as ligands in complexation reactions, particularly with Cu(II) ions (Pařík & Chlupatý, 2014).

Development of Photoluminescent Materials : The synthesis of imidazole derivatives has led to the development of materials with potential photoluminescent properties. For example, the transformation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde into various zinc(II) mononuclear complexes has been studied for its effect on photoluminescence (Li et al., 2019).

Catalysis and Organic Synthesis : Imidazole-2-carbaldehyde derivatives have been employed in catalysis, notably in the synthesis of complex organic molecules. They have been used as ligands in half-sandwich rhodium and iridium complexes, demonstrating applications in catalytic reactions such as the Diels-Alder reaction (Becerra et al., 2013).

Corrosion Inhibition : Imidazole derivatives have been explored for their corrosion inhibition properties. Derivatives such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have shown significant efficiency in inhibiting corrosion on mild steel in acidic solutions (Prashanth et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

1-(2-methoxyethyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQSYDUBFCLNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586200 | |

| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

558446-64-3 | |

| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。